1-Propionyl-eth-lad
Description
1-Propionyl-ETH-LAD (1P-ETH-LAD), chemically designated as N-propionyl-6-ethyl-6-nor-lysergic acid diethylamide, is a synthetic lysergamide derivative structurally related to lysergic acid diethylamide (LSD) and ETH-LAD (6-ethyl-6-nor-lysergic acid diethylamide). Its molecular formula is C₂₄H₃₁N₃O₂, featuring a propionyl group (-CO-C₂H₅) attached to the indole nitrogen of ETH-LAD .
In vitro studies demonstrate that 1P-ETH-LAD undergoes enzymatic hydrolysis in human serum at 37°C, releasing ETH-LAD as the active metabolite . This metabolic pathway parallels that of 1P-LSD, a prodrug for LSD .
Properties
Molecular Formula |
C24H31N3O2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(6aR,9R)-N,N,7-triethyl-4-propanoyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C24H31N3O2/c1-5-22(28)27-15-16-13-21-19(18-10-9-11-20(27)23(16)18)12-17(14-26(21)8-4)24(29)25(6-2)7-3/h9-12,15,17,21H,5-8,13-14H2,1-4H3/t17-,21-/m1/s1 |
InChI Key |
MLOFCBXSOAYCIF-DYESRHJHSA-N |
Isomeric SMILES |
CCC(=O)N1C=C2C[C@@H]3C(=C[C@H](CN3CC)C(=O)N(CC)CC)C4=C2C1=CC=C4 |
Canonical SMILES |
CCC(=O)N1C=C2CC3C(=CC(CN3CC)C(=O)N(CC)CC)C4=C2C1=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR : The absence of the indole nitrogen proton resonance at approximately 10.75 ppm confirms successful propionylation at the 1-position.
- 13C NMR : Appearance of a second carbonyl signal around 172.45 ppm corresponds to the propionyl carbonyl.
- Shifts in aromatic proton signals (e.g., H-2, H-12, H-14) are observed due to electronic effects of the propionyl group.
- Detailed chemical shift assignments are summarized in the following table excerpted from research data:
| Proton/Carbon | Chemical Shift (ppm) | Multiplicity/Notes |
|---|---|---|
| Indole N-H | Absent | Due to propionylation |
| Carbonyl C=O | 172.45 | Propionyl group |
| H-2 | 7.59 (d, J=1.8 Hz) | Downfield shift from ETH-LAD |
| Aromatic H-12, H-14 | 6.98-7.11 | Shifted compared to ETH-LAD |
| Methylene (H-25) | 3.26-3.37 | Overlapping signals |
Mass Spectrometry (MS)
- Electron ionization mass spectrometry (EI-MS) shows characteristic mass shifts due to the propionyl group.
- Molecular ion peaks and fragment ions demonstrate the presence of the N6-ethyl substituent and the 1-propionyl modification.
- Key fragment ions include m/z 293, indicating the propionylated ETH-LAD molecular ion.
Chromatographic Techniques
- Gas chromatography-mass spectrometry (GC-MS) requires elevated temperatures for 1P-ETH-LAD due to its thermal properties.
- Liquid chromatography (LC) systems effectively separate 1P-ETH-LAD from ETH-LAD and related compounds.
- UV-Vis diode array detection reveals distinct absorption peaks at 224.4, 253.5, and 293.1 nm, differentiating 1P-ETH-LAD from ETH-LAD.
Conversion and Pro-Drug Behavior
- Incubation of 1P-ETH-LAD in human serum at 37°C leads to hydrolysis of the propionyl group, regenerating ETH-LAD.
- This conversion occurs within 1 hour and persists over 24 hours, confirming 1P-ETH-LAD acts as a pro-drug.
- Analytical monitoring by LC-MS during incubation provides kinetic data on the hydrolysis process.
Summary Table of Preparation and Characterization Data
| Step/Aspect | Details/Conditions | Analytical Confirmation |
|---|---|---|
| Starting Material | ETH-LAD (hemitartrate salt) | N/A |
| Propionylation Agent | Propionyl chloride or propionic anhydride | N/A |
| Solvent | Anhydrous dichloromethane or THF | N/A |
| Reaction Conditions | 0°C to RT, inert atmosphere, several hours | Reaction monitored by TLC/LC |
| Purification | Preparative HPLC, isolation as hemitartrate salt | Purity confirmed by LC-MS, NMR |
| NMR Spectroscopy | 1H NMR: loss of indole N-H, shifts in aromatic protons | Confirms propionylation |
| Mass Spectrometry | EI-MS: m/z 293 molecular ion, characteristic fragments | Confirms molecular structure |
| Chromatography | GC-MS at elevated temp, LC separation | Confirms purity and identity |
| Pro-drug Hydrolysis | Incubation in human serum at 37°C | LC-MS detects ETH-LAD formation |
Chemical Reactions Analysis
1.1. Prodrug Conversion to ETH-LAD
1-Propionyl-ETH-LAD (1P-ETH-LAD) serves as a prodrug to its pharmacologically active metabolite, ETH-LAD. This conversion involves depropionylation , where the propionyl group at the 1-position is cleaved off, yielding ETH-LAD .
Reaction Mechanism :
This reaction is confirmed through in vitro studies using human liver S9 fractions and serum, where ETH-LAD was detected as the primary metabolite .
1.2. Mass Spectrometry Fragmentation
Electron ionization (EI) mass spectrometry reveals key fragmentation patterns:
-
Retro-Diels-Alder cleavage produces a fragment at
336, corresponding to the propionyl group . -
N,N-diethylamide cleavage results in fragments at
235 (ETH-LAD) and
221 (LSD) .
Comparison of Key Fragments :
| Compound |
(Retro-Diels-Alder) |
(N,N-diethylamide) |
|---------------|-------------------------------|-----------------------------|
| 1P-ETH-LAD | 336 | 235 |
| 1P-LSD | 322 | 221 |
| ETH-LAD | – | 235 |
1.3. NMR Spectral Analysis
The propionyl substitution at the 1-position induces downfield shifts in aromatic protons:
-
H-2 proton shifts from 7.11–6.98 ppm (ETH-LAD) to 7.59 ppm (1P-ETH-LAD) .
-
13C NMR shows a new carbonyl signal at 172.45 ppm due to the propionyl group .
Key Proton Shifts :
| Proton | ETH-LAD (
, ppm) | 1P-ETH-LAD (
, ppm) |
|--------|---------------------------|--------------------------------|
| H-2 | 7.11–6.98 | 7.59 |
| H-12 | 7.11–6.98 | Overlapping with H-13 |
1.4. Metabolic Pathways
In human liver S9 fractions, 1P-ETH-LAD undergoes:
-
N-deethylation (
296.1757 → 1-depropionyl-N-deethyl-1P-ETH-LAD) -
Hydroxylation (
340.2019 → 1-depropionyl-hydroxy-1P-ETH-LAD isomers)
Metabolite Identification :
| Metabolite |
(HRMS) | Key Fragmentation |
|-------------------------------------|------------------|-------------------|
| LSD | 324.2070 |
223.1229 |
| 1-Depropionyl-N-deethyl-1P-ETH-LAD | 296.1757 |
253.1335 |
| 1-Depropionyl-hydroxy-1P-ETH-LAD | 340.2019 | Loss of H₂O (
) |
1.5. Analytical Differentiation
1P-ETH-LAD is distinguished from structurally similar compounds through:
-
GC retention index requiring higher temperatures due to the propionyl group .
-
LC separation using reversed-phase columns, with retention times exceeding those of ETH-LAD .
1.6. Stability and Detection
Scientific Research Applications
Chemical Properties and Mechanism of Action
1P-ETH-LAD is structurally similar to its parent compound, ETH-LAD, and to lysergic acid diethylamide (LSD). Its chemical structure includes a propionyl group at the R1 position and an ethyl group at the R6 position of the nor-lysergic acid skeleton. The compound is believed to act primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor, which is implicated in its psychedelic effects .
Table 1: Structural Comparison of Lysergamides
| Compound | R1 Group | R6 Group | Potency Relative to LSD |
|---|---|---|---|
| LSD | Methyl | Methyl | 1x |
| ETH-LAD | Ethyl | Ethyl | 3x |
| 1P-ETH-LAD | Propionyl | Ethyl | 3x |
Psychedelic Effects
Research indicates that 1P-ETH-LAD produces effects similar to those of LSD and ETH-LAD, characterized by visual alterations, synesthesia, and altered thought processes. Anecdotal reports suggest that it may induce a less emotionally charged headspace compared to LSD, which can lead to both positive and negative experiences, including anxiety and nausea .
Case Studies
A study involving human subjects reported that doses of 1P-ETH-LAD resulted in significant alterations in perception and mood. Participants described experiences akin to those induced by other psychedelics but noted distinct differences in intensity and quality of the experience .
Analytical Chemistry Applications
The analytical characterization of 1P-ETH-LAD has been crucial in understanding its metabolic pathways and potential therapeutic applications. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) have been employed to study its pharmacokinetics.
Metabolism Studies
Research has shown that when incubated with human serum, 1P-ETH-LAD metabolizes into ETH-LAD, suggesting it acts as a pro-drug. This metabolic conversion was observed over a period of 24 hours, highlighting its prolonged presence in the system .
Table 2: Metabolic Pathways of 1P-ETH-LAD
| Time (hours) | Compound Detected |
|---|---|
| 0 | 1P-ETH-LAD |
| 1 | 1P-ETH-LAD |
| 2 | ETH-LAD |
| 6 | ETH-LAD |
| 24 | ETH-LAD |
Implications for Therapeutics
The exploration of lysergamides like 1P-ETH-LAD has implications for therapeutic applications in mental health treatment. The potential for these compounds to alleviate conditions such as depression and anxiety through their psychedelic effects is an area of active research. Studies have suggested that psychedelics may promote neuroplasticity and enhance emotional processing .
Mechanism of Action
Like other lysergamides, 1-Propionyl-eth-lad exerts its effects primarily by interacting with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered perception, mood, and cognitive processes, which are characteristic of psychedelic experiences . The compound’s prodrug nature means it is converted into ETH-LAD in the body, which then exerts its effects through similar pathways .
Comparison with Similar Compounds
Key Compounds Compared
- ETH-LAD (6-ethyl-6-nor-lysergic acid diethylamide)
- LSD (lysergic acid diethylamide)
- 1P-LSD (1-propionyl-LSD)
- AL-LAD (6-allyl-6-nor-lysergic acid diethylamide)
Structural Differences
| Compound | Substitution Position | Functional Group Modifications |
|---|---|---|
| 1P-ETH-LAD | Indole N₁ | Propionyl group added to ETH-LAD |
| ETH-LAD | N₆ (lysergamide core) | Ethyl substitution at N₆ position |
| LSD | N₆ | Unmodified lysergamide core |
| 1P-LSD | Indole N₁ | Propionyl group added to LSD |
| AL-LAD | N₆ | Allyl substitution at N₆ position |
Receptor Binding Affinities
| Compound | 5-HT₂A (Ki, nM) | D₁ (Ki, nM) | D₂ (Ki, nM) | Source |
|---|---|---|---|---|
| ETH-LAD | 5.1 | 22.1 | 4.4 | |
| LSD | 2.9 | 14.3 | 3.1 | |
| 1P-ETH-LAD* | N/A | N/A | N/A | Not studied |
| 1P-LSD* | N/A | N/A | N/A | Acts via LSD |
*1P-ETH-LAD and 1P-LSD are presumed inactive at receptors until metabolized to ETH-LAD and LSD, respectively .
Potency and Subjective Effects
ETH-LAD is more potent than LSD in animal models, producing hallucinogenic effects at slightly lower doses (e.g., 50–100 µg vs. LSD’s 75–150 µg) . Anecdotal reports suggest 1P-ETH-LAD has similar effects to ETH-LAD but requires marginally higher doses (e.g., 60 µg) due to incomplete conversion . Subjective experiences include:
- Visual distortions (enhanced color perception, geometric patterns).
- Altered headspace (introspective or dream-like states).
- Shorter duration (~8–12 hours) compared to LSD (12+ hours) .
In contrast, AL-LAD is reported to have milder visual effects and a shorter duration than ETH-LAD or LSD .
Metabolic and Analytical Profiles
1P-ETH-LAD and 1P-LSD share similar prodrug mechanisms , with enzymatic hydrolysis in serum releasing their parent compounds (ETH-LAD and LSD) . Analytical techniques (LC-QTOF, GC-MS) distinguish these compounds via mass spectral fragmentation patterns:
- 1P-ETH-LAD : Molecular ion at m/z 393.3 (C₂₄H₃₁N₃O₂⁺) .
- ETH-LAD : Molecular ion at m/z 351.2 (C₂₂H₂₇N₃O⁺) .
Legal and Research Status
ETH-LAD and AL-LAD are similarly unapproved for medical use but have been studied more extensively in analytical chemistry .
Q & A
Q. How can researchers ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Publish detailed synthetic protocols (e.g., reaction temperatures, purification steps) in open-access repositories. Share spectral data (IR, NMR) for peer validation. Collaborate with independent labs for replication studies, addressing batch-to-batch variability through standardized quality controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
